![molecular formula C41H72O5 B052953 1-Stearoyl-2-arachidonoyl-SN-glycerol CAS No. 65914-84-3](/img/structure/B52953.png)
1-Stearoyl-2-arachidonoyl-SN-glycerol
Overview
Description
Synthesis Analysis
The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycerol involves the conversion from 2-O-[1'-(14)C]arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine using phospholipase C in a specific reaction environment, yielding high radiochemical purity and yield. This process highlights the controlled preparation of this lipid for further biological and chemical studies (Duclos et al., 2009).
Molecular Structure Analysis
This compound's structure is characterized by the presence of a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position of the glycerol backbone. This configuration is essential for its function as a signaling molecule and as a precursor to other biologically active molecules.
Chemical Reactions and Properties
This lipid undergoes enzymatic reactions, such as hydrolysis by lipoprotein lipase, producing 2-arachidonoylglycerol, a key endocannabinoid signaling molecule. The precise control of these reactions is crucial for maintaining lipid signaling pathways within biological systems (Duclos et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as its phase behavior and interaction with cellular membranes, have been studied using various techniques like differential scanning calorimetry and X-ray powder diffraction. These studies reveal complex phase behaviors and provide insights into how this lipid integrates into cellular structures and influences membrane dynamics (Hindenes et al., 2000).
Scientific Research Applications
Signaling Lipids in Neural Tissue
This lipid is a major molecular species of 1,2-diacyl-sn-glycerol signaling lipids in neural tissue, important in cannabinoid receptor signaling and as a biosynthetic intermediate in lipid metabolism (Duclos et al., 2009).
Preparation and Synthesis Methods
Various methods have been developed for the preparation and synthesis of this lipid and related di-O-acyl glycerol derivatives, which are essential for biochemical and medical research (Gaffney & Reese, 1997).
Incorporation into Cell Membranes
Studies demonstrate that certain cells preferentially incorporate this lipid into specific phospholipids like phosphatidylinositol, which plays a role in cell signaling and membrane structure (Simpson et al., 1991).
Quantitation in Biological Systems
Advanced methods like gas chromatography and mass spectrometry have been developed to quantify this lipid in biological systems, highlighting its role in cell signaling and function (Hubbard et al., 1996).
Role in Endocannabinoid System
This lipid acts as a precursor for endocannabinoid 2-arachidonoylglycerol (2-AG), a significant signaling molecule in the endocannabinoid system, which is pivotal in various physiological processes (Duclos, 2010).
Release from Diacylglycerol in Cells
The lipid's role in the release of arachidonic acid from diacylglycerol in human neutrophils has been studied, providing insights into its function in inflammation and immune response (Balsinde et al., 1991).
Inhibitor Screening on Enzymes
It serves as a substrate in enzyme assays, aiding in the development of inhibitors with potential therapeutic applications, especially in the context of obesity and neurodegenerative diseases (van der Wel et al., 2015).
Physical Properties and Functions
The physical properties of this lipid have been studied, providing insights into its role as a transmembrane signal molecule and its potential impact on membrane structure and cell signaling (Hindenes et al., 2000).
Mechanism of Action
Target of Action
The primary target of 1-Stearoyl-2-arachidonoyl-SN-glycerol (SAG) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
SAG is a diacylglycerol (DAG) that contains polyunsaturated fatty acids . It can allosterically activate PKC . Allosteric activation refers to the regulation of an enzyme or protein that occurs via the binding of an activator or inhibitor molecule at a site other than the active site of the protein . SAG also augments the activity of nonselective cation channels (NSCC) .
Biochemical Pathways
SAG, as a DAG, is involved in the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis . The activation of PKC can lead to the phosphorylation and activation of downstream proteins, initiating a cascade of events within the cell .
Result of Action
The activation of PKC by SAG can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and cell survival . Additionally, the augmentation of NSCC activity by SAG can lead to changes in ion flux across the cell membrane, which can influence various cellular processes .
properties
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXLMTYRMFVYNT-IUJDHQGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286391 | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
65914-84-3 | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Stearoyl-2-arachidonoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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